

A Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-fluorophenol

Cat. No.: B1581553

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **3-chloro-4-fluorophenol** (CAS No. 2613-23-2), a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.^{[1][2]} For professionals in research and drug development, unequivocal structural confirmation and purity assessment are paramount. This document offers a detailed interpretation of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, grounded in fundamental principles and field-proven insights.

Introduction

3-Chloro-4-fluorophenol is a disubstituted phenol with the molecular formula C₆H₄ClFO.^[3] Its structure presents a unique combination of substituents—hydroxyl, chloro, and fluoro groups—each imparting distinct electronic and steric effects that are reflected in its spectroscopic signatures. Accurate interpretation of these signatures is essential for identity confirmation, quality control, and understanding its reactivity. This guide will deconstruct the expected and observed data from core analytical techniques, explaining the causality behind the spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, offering powerful evidence for its elemental composition and structure. For **3-chloro-4-fluorophenol**, Electron Ionization (EI) is a common method for generating ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like halogenated phenols, providing both separation and identification.[4]

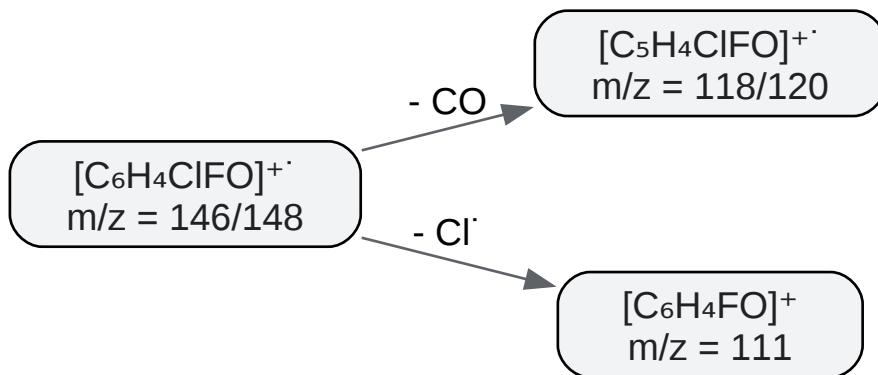
- Sample Preparation: Prepare a 50 ppm stock solution by dissolving 2.5 mg of **3-chloro-4-fluorophenol** in 50 mL of methanol.[4]
- GC System: Agilent 6890 GC System (or equivalent).
- Column: A low-polarity capillary column, such as a DB-5 (5% phenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness is suitable.[5]
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[5]
- Injector: Splitless injection of a 1 μ L aliquot. Set injector temperature to 250-275°C.[5]
- Oven Program: Initial temperature of 60°C, hold for 3 minutes, then ramp at 10°C/min to 220°C.[3]
- MS System: Agilent 5973 MSD (or equivalent) with electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 30 to 200.

Data Summary & Interpretation

The mass spectrum of **3-chloro-4-fluorophenol** provides a clear fingerprint of the molecule. The molecular weight is 146.55 g/mol .[1]

Table 1: Key Mass Spectrometry Data for **3-Chloro-4-fluorophenol**[6]

m/z (Daltons)	Proposed Fragment	Key Observations
148	$[M+2]^+$	Isotope peak for ^{37}Cl , approximately 1/3 the intensity of the M^+ peak.
146	$[M]^+$	Molecular ion peak, corresponding to the $C_6\text{H}_4^{35}\text{ClFO}$ formula.
118	$[M - \text{CO}]^+$	Loss of carbon monoxide, a common fragmentation for phenols.
111	$[M - \text{Cl}]^+$	Loss of the chlorine atom.
83	$[\text{C}_5\text{H}_4\text{F}]^+$	Result of decarbonylation and loss of HCl.
63	$[\text{C}_5\text{H}_3]^+$	A common fragment in aromatic compounds.


Interpretation:

The most telling feature is the molecular ion peak (M^+) at m/z 146.^[6] Crucially, the presence of a chlorine atom is confirmed by the $M+2$ peak at m/z 148, which has a relative intensity of approximately one-third that of the M^+ peak, consistent with the natural isotopic abundance of ^{35}Cl and ^{37}Cl .

The fragmentation pattern is characteristic of a phenol. An initial loss of carbon monoxide (CO) from the phenol ring is a common pathway, leading to the fragment at m/z 118.^[6] The loss of a chlorine radical gives rise to the peak at m/z 111. Further fragmentation leads to smaller, stable aromatic and aliphatic ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for **3-chloro-4-fluorophenol** under electron ionization.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation of **3-chloro-4-fluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For **3-chloro-4-fluorophenol**, both ^1H and ^{13}C NMR provide unambiguous evidence for the substitution pattern.

Experimental Protocol: NMR Sample Preparation

- Sample Quantity: Weigh 5-10 mg of **3-chloro-4-fluorophenol** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Solvent: Select a suitable deuterated solvent, typically Chloroform-d (CDCl_3) or Acetone-d₆, and add approximately 0.6 mL to the sample in a vial.
- Dissolution: Agitate the vial to ensure complete dissolution. The solution must be clear and transparent.
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.
- Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm (0.5-0.6 mL).
- Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ^{13}C , a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Predicted Data & Interpretation

While a publicly accessible, fully assigned experimental spectrum is not readily available, the ¹H NMR spectrum can be reliably predicted based on established substituent effects on the benzene ring. The molecule has three aromatic protons, each in a unique chemical environment.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H-2	7.15 - 7.25	dd	³ J(H,H) ≈ 8.5, ⁴ J(H,F) ≈ 4.5	1H
H-6	6.95 - 7.05	ddd	³ J(H,H) ≈ 8.5, ⁴ J(H,H) ≈ 2.5, ³ J(H,F) ≈ 8.5	1H
H-5	6.85 - 6.95	t	³ J(H,H) ≈ 8.5, ³ J(H,F) ≈ 8.5	1H
-OH	5.0 - 6.0	br s	-	1H

Interpretation:

The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing halogen substituents (-Cl, -F).

- H-5: This proton is ortho to the electron-donating -OH group and meta to the -Cl group. It is coupled to H-6 (³J, ortho coupling, ~8.5 Hz) and the fluorine atom (³J, ortho coupling, ~8.5 Hz), resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected to be the most upfield proton.
- H-6: This proton is meta to the -OH group and ortho to the -Cl group. It is coupled to H-5 (³J, ortho, ~8.5 Hz), H-2 (⁴J, meta, ~2.5 Hz), and the fluorine atom (³J, ortho, ~8.5 Hz). This complex coupling will likely result in a doublet of doublets.

- H-2: This proton is ortho to the -Cl group and meta to the -OH group. It is coupled to H-6 (4J , meta, ~2.5 Hz) and the fluorine atom (4J , meta, ~4.5 Hz). This will appear as a doublet of doublets and is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative chlorine.
- -OH Proton: The phenolic proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Visualization: Proton Assignments

Caption: Numbering scheme for **3-chloro-4-fluorophenol**.

^{13}C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ^{13}C NMR spectrum will show six distinct signals for the six unique carbon atoms of the aromatic ring. The chemical shifts are heavily influenced by the attached substituents and C-F coupling.

Table 3: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Carbon Assignment	Predicted δ (ppm)	Multiplicity (due to C-F coupling)	Key Influences
C-1	150 - 152	d ($^3J \approx 3\text{-}5$ Hz)	Attached to -OH (deshielded)
C-2	118 - 120	s	Ortho to -Cl
C-3	120 - 122	d ($^2J \approx 15\text{-}20$ Hz)	Attached to -Cl (deshielded)
C-4	153 - 156	d ($^1J \approx 240\text{-}250$ Hz)	Attached to -F (highly deshielded, large coupling)
C-5	116 - 118	d ($^2J \approx 20\text{-}25$ Hz)	Ortho to -F and -OH
C-6	117 - 119	d ($^3J \approx 8\text{-}10$ Hz)	Meta to -F and -OH

Interpretation:

The most notable feature is the signal for C-4, which is directly attached to the highly electronegative fluorine atom. This carbon will be significantly deshielded (shifted downfield) and will appear as a doublet with a very large one-bond coupling constant ($^1\text{J}_{\text{CF}}$) of approximately 240-250 Hz. The carbon attached to the hydroxyl group, C-1, will also be deshielded. The carbon bearing the chlorine, C-3, is deshielded and will show a smaller two-bond coupling to fluorine ($^2\text{J}_{\text{CF}}$). The remaining carbons will also exhibit coupling to the fluorine atom over two ($^2\text{J}_{\text{CF}}$) or three ($^3\text{J}_{\text{CF}}$) bonds, appearing as doublets in the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Solid Sample Analysis

Since **3-chloro-4-fluorophenol** is a solid at room temperature (m.p. 38-40 °C), the KBr pellet or ATR method is appropriate.[\[1\]](#)

- KBr Pellet Method:
 - Grinding: Finely grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
 - Pressing: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent pellet.
 - Analysis: Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of a blank KBr pellet should be collected first.[\[7\]](#)
- Attenuated Total Reflectance (ATR) Method:
 - Background: Ensure the ATR crystal (e.g., diamond) is clean and collect a background spectrum.
 - Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

- Contact: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Analysis: Collect the spectrum directly.[\[7\]](#)

Data Summary & Interpretation

The IR spectrum will display characteristic absorption bands for the hydroxyl, aromatic, and carbon-halogen bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3500 - 3200	O-H stretch	Strong, Broad	Characteristic of a hydrogen-bonded phenol.
3100 - 3000	Aromatic C-H stretch	Medium	Typical for C-H bonds on a benzene ring.
1600 - 1585	C=C stretch (in-ring)	Medium-Strong	Aromatic ring vibration.
1500 - 1400	C=C stretch (in-ring)	Medium-Strong	Aromatic ring vibration.
1300 - 1200	C-O stretch	Strong	Phenolic C-O bond vibration.
1250 - 1150	C-F stretch	Strong	Strong absorption typical for aryl fluorides.
900 - 675	Aromatic C-H bend	Strong	Out-of-plane bending, pattern can indicate substitution.
850 - 550	C-Cl stretch	Medium-Strong	Carbon-chlorine bond vibration.

Interpretation:

The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm^{-1} region, which is definitive for the O-H stretching vibration of a hydrogen-bonded phenol. The aromatic nature of the compound is confirmed by the C-H stretching peaks just above 3000 cm^{-1} and the sharp C=C ring stretching bands around 1600 and 1500 cm^{-1} . The fingerprint region (below 1500 cm^{-1}) will contain strong, characteristic absorptions for the C-O stretch (around 1250 cm^{-1}), the C-F stretch (around 1200 cm^{-1}), and the C-Cl stretch (around 700-800 cm^{-1}).

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and self-validating system for the structural confirmation of **3-chloro-4-fluorophenol**. MS confirms the molecular weight and the presence of chlorine. ^1H and ^{13}C NMR elucidate the exact substitution pattern and connectivity of the atoms. Finally, IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques provide the authoritative data required by researchers and drug development professionals to ensure the identity and quality of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-氯-4-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2 [matrix-fine-chemicals.com]
- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Chloro-4-fluorophenol(2613-23-2) MS [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581553#3-chloro-4-fluorophenol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com